molecular formula C8H9N5 B8556933 6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No. B8556933
M. Wt: 175.19 g/mol
InChI Key: YXKIVWWHHXSDGN-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

A solution of 4-chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (1.18 g, 6.1 mmol) in 2 M ammonia (20 mL, 40.0 mmol)/isopropanol was heated at 80° C. in a sealed vial for 18 h. After cooling the solid precipitate was filtered and dried to give 6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (733 mg, 69.0% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.31 (1H, d, J=1.26 Hz), 8.28 (1H, d, J=0.76 Hz), 7.49 (1H, t, J=1.13 Hz), 7.16 (2H, s), 6.50 (1H, d, J=0.76 Hz), 2.15 (3H, d, J=0.76 Hz). LCMS: RT=0.39 min, MH+=176.1.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N:8]2[CH:12]=[C:11]([CH3:13])[N:10]=[CH:9]2)[N:5]=[CH:4][N:3]=1.[NH3:14]>C(O)(C)C>[CH3:13][C:11]1[N:10]=[CH:9][N:8]([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH2:14])[CH:7]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)N1C=NC(=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CN(C1)C1=CC(=NC=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 733 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.